molecular formula C9H7F3N2O2 B8783644 2-[(Trifluoroacetyl)amino]benzamide

2-[(Trifluoroacetyl)amino]benzamide

Cat. No. B8783644
M. Wt: 232.16 g/mol
InChI Key: SZWRFMZUFNVSCI-UHFFFAOYSA-N
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Patent
US05415981

Procedure details

(Trifluoroacetamido)benzamide (73.0 g, 0.31 mole) was heated in ethylene glycol (150 ml) in an oil bath with stirring. The amide dissolved at around 130° and product began to precipitate out at 150°. The temperature was held at 150° for a further 1 hour before cooling. The solid was filtered off washing well with cold water to give the product, 55.7 g (84%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([NH:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([NH2:10])=[O:9])=O>C(O)CO>[F:1][C:2]([F:16])([F:15])[C:3]1[NH:10][C:8](=[O:9])[C:7]2[C:6](=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:5]=1

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C(=O)N)C=CC=C1)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate out at 150°
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washing well with cold water
CUSTOM
Type
CUSTOM
Details
to give the product, 55.7 g (84%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(C1=NC2=CC=CC=C2C(N1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.